molecular formula C47H68N12O9S2 B12083894 Pcfwktck

Pcfwktck

Cat. No.: B12083894
M. Wt: 1009.3 g/mol
InChI Key: UHALUVNIZLPZSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of the Cortistatin Peptide Family

The cortistatin peptide family was first identified in 1996 in the rat cerebral cortex. researchgate.netmdpi.com It was named cortistatin due to its predominant expression in the cortex and its observed ability to inhibit cortical activity. researchgate.netmdpi.comstanford.edu Cortistatin is considered a relative of the somatostatin (B550006) neuropeptide family, exhibiting remarkable structural and functional similarities. researchgate.netstanford.edunih.gov Endogenous cortistatin exists in several biologically active forms, including Cortistatin-29, Cortistatin-17, and Cortistatin-14. researchgate.net Cortistatin-14, a 14-amino acid peptide, shares significant structural homology with somatostatin-14. researchgate.netnih.gov Despite these similarities, cortistatin and somatostatin are products of separate genes with distinct nucleotide sequences and chromosomal localizations. researchgate.netnih.gov While initially discovered in the brain, cortistatin is now known to be expressed in various peripheral tissues as well, including endocrine cells and immune cells. researchgate.netmdpi.com

Structural Characterization of Pcfwktck as a Synthetic Cortistatin Analogue

This compound, or Cortistatin-8 (CST-8), is a synthetic analogue derived from the cortistatin peptide family. medchemexpress.comnih.gov It is an octapeptide designed to mimic certain aspects of native cortistatin while possessing distinct receptor binding properties. medchemexpress.comnih.govtocris.com

The primary amino acid sequence of Cortistatin-8 is this compound. medchemexpress.comtocris.com This synthetic peptide incorporates several key modifications that differentiate it from naturally occurring cortistatins and influence its activity. These modifications include:

D-Trp-4: The tryptophan residue at position 4 is in the D-configuration, as opposed to the naturally occurring L-configuration. medchemexpress.comtocris.com

Disulfide Bridge Cys2-Cys7: A disulfide bond is formed between the cysteine residues at position 2 and position 7, resulting in a cyclic structure. medchemexpress.comtocris.com This cyclization is a common feature in peptide hormones and neuropeptides, contributing to their stability and receptor binding.

Lys8 C-terminal Amide: The lysine (B10760008) residue at the C-terminus (position 8) is amidated. medchemexpress.comtocris.com C-terminal amidation is a post-translational modification found in many bioactive peptides that can affect their potency and stability.

The molecular formula of Cortistatin-8 is C47H68N12O9S2, and its molecular weight is 1009.25 g/mol . medchemexpress.comtocris.com

Classification within the Realm of Hormones and Neuropeptides

Cortistatin, and by extension its synthetic analogues like Cortistatin-8, are classified within the realm of neuropeptides and hormones. stanford.edunih.govmedchemexpress.com Neuropeptides are signaling molecules produced and released by neurons, often acting as neurotransmitters or neuromodulators. Hormones are signaling molecules typically produced by endocrine glands and transported through the bloodstream to target tissues. Cortistatin exhibits characteristics of both, being produced in the central nervous system and peripheral tissues, and influencing various physiological functions. researchgate.netmdpi.combioscientifica.com The cortistatin family belongs to the larger somatostatin/urotensin family of peptides. stanford.edu

Overview of its Defined Role as a Ghrelin Receptor (GHS-R1a) Antagonist

A key defined role of Cortistatin-8 is its activity as an antagonist of the Ghrelin Receptor (GHS-R1a). researchgate.netmedchemexpress.comnih.govtocris.comnih.govmedchemexpress.com The GHS-R1a is the receptor for ghrelin, a hormone primarily known for its role in stimulating growth hormone release and regulating appetite. While natural cortistatin binds to all five somatostatin receptor subtypes (sst1-sst5) and also shows affinity for the GHS-R1a, Cortistatin-8 is notable for being a synthetic analogue that lacks significant binding affinity to somatostatin receptors but retains the ability to bind to the GHS-R1a. medchemexpress.comnih.govtocris.com This selective binding profile makes Cortistatin-8 a valuable tool for researchers to investigate the specific interactions and effects mediated solely through the ghrelin receptor, independent of the somatostatin receptor system. Cortistatin-8 has been shown to counteract the effects of ghrelin, such as its action on gastric acid secretion. medchemexpress.comtocris.comnih.govmedchemexpress.com

Key Properties of Cortistatin-8

PropertyValueSource
SynonymsCST-8, this compound medchemexpress.commedchemexpress.com
Molecular Weight1009.25 medchemexpress.comtocris.com
Molecular FormulaC47H68N12O9S2 medchemexpress.comtocris.com
SequencePro-Cys-Phe-{d-Trp}-Lys-Thr-Cys-Lys-NH2 medchemexpress.comtocris.com
Disulfide BridgeCys2-Cys7 medchemexpress.comtocris.com
C-terminalAmidated (Lys8-NH2) medchemexpress.comtocris.com
Ghrelin ReceptorAntagonist (GHS-R1a) researchgate.netmedchemexpress.comnih.govtocris.comnih.govmedchemexpress.com
Somatostatin Receptor BindingLacks significant affinity medchemexpress.comnih.govtocris.com

Properties

Molecular Formula

C47H68N12O9S2

Molecular Weight

1009.3 g/mol

IUPAC Name

10-(4-aminobutyl)-16-benzyl-N-(1,6-diamino-1-oxohexan-2-yl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-(pyrrolidine-2-carbonylamino)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)

InChI Key

UHALUVNIZLPZSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Pcfwktck Action

Ghrelin Receptor (GHS-R1a) Binding and Specificity

Pcfwktck is characterized as an antagonist of the ghrelin receptor, GHS-R1a. This indicates that this compound interacts with the receptor in a manner that counteracts the effects typically induced by ghrelin, the endogenous agonist for GHS-R1a. guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lufrontiersin.org Studies have demonstrated the capability of this compound to bind to the GHS-R1a. guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lu

Molecular Interactions and Ligand-Receptor Dynamics

The interaction between ligands and the GHS-R1a involves complex molecular dynamics within the receptor's binding pocket, which is located within its transmembrane domains. nih.govlabsolu.ca While detailed structural data specifically on this compound binding is not extensively available in the provided information, studies on GHS-R1a interactions with ghrelin and other ligands shed light on the general mechanisms. The GHS-R1a binding pocket is described as bifurcated, accommodating different parts of its ligands. Specific amino acid residues within the transmembrane domains, such as Asp99, Trp276, Phe286, Phe290, Glu124, Arg283, Ser217, Asn305, Phe119, and Gln120, have been identified as crucial for ligand binding and influencing receptor activity. nih.govlabsolu.ca Antagonists like this compound are understood to interact with the receptor, potentially inducing conformational changes that differ from those caused by agonists, thereby preventing or reducing downstream signaling. The GHS-R1a can also form dimers with other receptors, which can influence its signaling properties. This compound, as a GHS-R1a ligand, may also be involved in or affected by these receptor dynamics.

Distinct Lack of Binding Affinity for Somatostatin (B550006) Receptors (SST-R)

A notable characteristic of this compound is its lack of binding affinity for somatostatin receptors (SST-R). guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lu Despite being a synthetic analog derived from cortistatin, a peptide known to bind to SST-R, this compound has been specifically engineered or found to be devoid of this activity. guidetopharmacology.orgresearchgate.net This distinct selectivity for GHS-R1a over SST-R is a key feature of this compound. Somatostatin receptors are a family of G protein-coupled receptors with five known subtypes (SST1-SST5) that bind to the endogenous peptides somatostatin-14 and somatostatin-28. These receptors are involved in a wide range of physiological functions, including the inhibition of hormone release and modulation of neuronal activity. The absence of significant binding to SST-R distinguishes this compound's pharmacological profile and suggests a more focused action through the ghrelin receptor system.

Table 1: Binding Specificity of this compound

Target ReceptorBinding AffinityNote
Ghrelin Receptor (GHS-R1a)BindsFunctions as an antagonist. guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lufrontiersin.org
Somatostatin Receptors (SST-R)Lacks affinityDevoid of binding affinity. guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lu

Intracellular Signaling Cascades Modulated by this compound

This compound modulates intracellular signaling cascades primarily through its antagonistic action at the GHS-R1a.

Inhibition of Ghrelin-Induced Signaling Pathways

As a GHS-R1a antagonist, this compound counteracts the signaling initiated by ghrelin. guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lu Ghrelin binding to GHS-R1a typically activates downstream signaling pathways involving G proteins, such as Gαq/11, Gαi/o, and Gα12/13, as well as β-arrestin. Activation via these pathways can lead to the mobilization of intracellular calcium and modulation of various cellular processes. This compound inhibits these ghrelin-induced signaling events by blocking ghrelin's ability to activate the receptor. Studies with GHS-R antagonists have shown inhibition of the calcium response induced by ghrelin. zhanggroup.org This inhibitory action on ghrelin-mediated signaling is a key mechanism by which this compound exerts its effects.

Regulation of Growth Hormone (GH) Release from Somatotroph Cells

This compound has been shown to modulate growth hormone (GH) release from somatotroph cells. guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgzhanggroup.orguni.lu Ghrelin is a known potent stimulator of GH release from the somatotrophs in the pituitary gland, acting via GHS-R1a. labsolu.ca Given that this compound is a GHS-R1a antagonist, its modulation of GH release likely involves counteracting ghrelin's stimulatory effect. However, one study in humans indicated that Cortistatin-8 did not modify the endocrine responses to acylated ghrelin or hexarelin (B1671829), suggesting a complex interplay or species-specific effects on GH secretion. guidetopharmacology.org GH release is also under the control of growth hormone-releasing hormone (GHRH), which stimulates GH secretion, and somatostatin, which inhibits it. This compound's interaction with the ghrelin system adds another layer to the intricate regulation of GH homeostasis.

Counteraction of Ghrelin-Mediated Gastric Acid Secretion

This compound acts as a GHS-R1a antagonist by counteracting the effect of ghrelin on gastric acid secretion. guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lu Ghrelin has been identified as a stimulant of gastric acid secretion. This process, primarily carried out by parietal cells in the stomach, is regulated by multiple factors including gastrin, histamine, and acetylcholine, ultimately leading to the activation of the H+/K+-ATPase proton pump. Ghrelin's stimulatory effect on gastric acid secretion is mediated through its receptor, GHS-R1a. researchgate.net By acting as an antagonist at GHS-R1a, this compound inhibits or reduces the increase in gastric acid secretion that would otherwise be induced by ghrelin.

Table 2: Effects of this compound on Ghrelin-Regulated Functions

FunctionGhrelin EffectThis compound Effect (via GHS-R1a antagonism)
GH ReleaseStimulatesModulates/Counteracts guidetopharmacology.orgwikipedia.orgguidetopharmacology.orgzhanggroup.orguni.lu
Gastric Acid SecretionStimulatesCounteracts guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lu
Ghrelin-Induced SignalingActivatesInhibits guidetopharmacology.orgwikipedia.orgresearchgate.netguidetopharmacology.orgzhanggroup.orguni.lu

Preclinical in Vitro Investigations of Pcfwktck Biological Activity

Cell-Based Assays for GHS-R1a Antagonism

Cell-based assays are fundamental tools in characterizing the activity of compounds targeting receptors like GHS-R1a. These assays help to understand how a compound interacts with the receptor and modulates its activity in a cellular environment.

Inhibition of Ghrelin Responses in Cultured Cellular Systems

PCFWKTCK functions as a GHS-R1a antagonist. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com In cultured cellular systems, this antagonistic activity is demonstrated by its ability to counteract the responses induced by ghrelin, the endogenous ligand for GHS-R1a. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com This indicates that this compound can block or reduce the downstream cellular signaling initiated by ghrelin binding to its receptor in vitro. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

Studies on Growth Hormone Secretion Modulation in Pituitary Cell Cultures

Investigations using pituitary cell cultures, specifically those containing somatotroph cells, have shown that this compound can modulate growth hormone (GH) release. medchemexpress.commedchemexpress.cominvivochem.cnmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Somatotroph cells are responsible for producing and secreting growth hormone. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com The ability of this compound to influence GH release in these in vitro models highlights its potential impact on the neuroendocrine regulation of growth hormone. medchemexpress.commedchemexpress.cominvivochem.cnmedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

In Vitro Models for Gastric Acid Secretion Research

This compound's activity has also been studied in in vitro models relevant to gastric acid secretion. Research indicates that this compound counteracts the response of ghrelin on gastric acid secretion. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Ghrelin is known to influence gastric function, and the antagonistic action of this compound in this context suggests a role in modulating ghrelin-mediated effects on the gastrointestinal system at the cellular level. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

In Vivo Pharmacological Profiles and Physiological Effects of Pcfwktck

Application of Animal Models in Pcfwktck Research

Animal models serve as valuable tools in pharmacological research, allowing for the study of compound effects on integrated physiological systems. The use of animal models in this compound research is based on the understanding that many fundamental biological processes, including endocrine regulation and gastric function, are conserved across mammalian species. Various animal species are commonly employed in studies investigating the ghrelin system and its modulation, including rodents. These models allow researchers to explore the in vivo actions of this compound, observing its impact on relevant physiological endpoints. While animal models provide crucial data, it is recognized that not all findings directly translate to humans, necessitating careful interpretation and validation.

Impact on Ghrelin-Regulated Physiological Processes in Animal Systems

This compound, as a GHS-R1a antagonist, is expected to counteract the effects mediated by ghrelin. Ghrelin is known to influence a range of physiological processes, including growth hormone release and gastric acid secretion. Studies in animal systems have investigated how this compound modulates these ghrelin-regulated functions.

Modulation of the Growth Hormone Axis in Animal Studies

The growth hormone (GH) axis is a key system regulated by ghrelin through its action on GHS-R1a, particularly in the pituitary gland. Ghrelin is known for its potent GH-releasing activity. This compound has been shown to modulate GH release from somatotroph cells. This modulation is consistent with its role as a GHS-R1a antagonist, counteracting the stimulatory effect of ghrelin on GH secretion in animal studies. Animal models, including mice and rats, are frequently used to study the complex regulation of the GH axis and the effects of compounds like this compound.

Influence on Gastric Acid Secretion in Animal Physiology

Ghrelin has been demonstrated to stimulate gastric acid secretion. This compound, by counteracting the response of ghrelin on gastric acid secretion, acts as an antagonist in this process. This effect has been observed in in vivo studies in animals. Gastric acid secretion is a complex process regulated by multiple factors, and the antagonistic action of this compound highlights the involvement of the ghrelin pathway in its control in animal physiology.

Investigations into Endocrine Responses in Mammalian Systems

Beyond its direct effects on GH release and gastric acid secretion, research has also explored this compound's influence on broader endocrine responses, particularly in the context of other GHS-R1a ligands.

Analysis of this compound's Non-Modifying Effect on Endocrine Responses to Acylated Ghrelin or Hexarelin (B1671829)

Studies have investigated whether this compound modifies the endocrine responses elicited by other known GHS-R1a ligands, such as acylated ghrelin and hexarelin. Acylated ghrelin is the primary form of ghrelin that activates GHS-R1a and exerts various endocrine activities. Hexarelin is a synthetic hexapeptide that also acts as a potent agonist of GHS-R1a and stimulates GH release, as well as influencing other hormones like prolactin, ACTH, and cortisol. Research indicates that Cortistatin-8 (this compound) does not modify the endocrine responses to acylated ghrelin or hexarelin in humans. This suggests that while this compound can counteract ghrelin's effects when administered alone, it may not alter the broader endocrine profiles induced by acylated ghrelin or hexarelin when co-administered, at least in human studies.

Chemical Synthesis and Structure Activity Relationship Sar of Pcfwktck

Methodologies for the Chemical Synthesis of Pcfwktck Peptide

Peptide synthesis involves the chemical linking of amino acids in a specific sequence to form a peptide chain. openaccessjournals.comwikipedia.org For compounds like this compound, which is a peptide, chemical synthesis is a fundamental process in organic chemistry with significant applications in biochemistry and pharmaceuticals. openaccessjournals.com Several methods are employed for peptide synthesis, with the two most common being Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. openaccessjournals.comwikipedia.orgbachem.comthermofisher.comnih.gov

In SPPS, the growing peptide chain is anchored to an insoluble polymer support, typically at its C-terminus. bachem.comthermofisher.com Amino acids are then sequentially added in the desired sequence. openaccessjournals.combachem.comthermofisher.com Each incoming amino acid is protected with a temporary chemical group to prevent unwanted side reactions. openaccessjournals.comthermofisher.com After coupling the protected amino acid to the growing chain, the temporary protecting group is removed, and the cycle is repeated. openaccessjournals.combachem.comthermofisher.com SPPS allows for high purity and can be automated, making it suitable for synthesizing peptides, including those that are long and complex. openaccessjournals.comnowgonggirlscollege.co.in

LPPS involves the reaction of amino acids in a soluble medium. wikipedia.orgbachem.comnih.gov While historically significant and still useful for large-scale production of shorter peptides, SPPS has largely replaced LPPS in research and development settings due to its efficiency and ease of purification. wikipedia.orgbachem.com

Other methods include Chemo-Enzymatic Peptide Synthesis (CEPS), which uses peptide ligating enzymes to join shorter fragments, and hybrid synthesis, which combines aspects of both solid-phase and solution-phase approaches. bachem.comnih.gov Microwave-assisted synthesis is also utilized to enhance efficiency and enable the synthesis of difficult peptide sequences. openaccessjournals.comaurigeneservices.com

The synthesis of peptides typically proceeds from the carboxyl end (C-terminus) to the amino end (N-terminus), which is the opposite direction of protein biosynthesis in living organisms. wikipedia.orgthermofisher.com Protecting group strategies are crucial to prevent undesirable side reactions involving the reactive side chains of amino acids. wikipedia.orgnih.gov

Elucidation of Specific Amino Acid Residues Critical for GHS-R1a Recognition and Antagonistic Efficacy

The interaction of this compound with the GHS-R1a receptor is determined by specific amino acid residues within its sequence and the receptor's binding site. GHS-R1a is a G protein-coupled receptor (GPCR) that is the cognate receptor for ghrelin. researchgate.netguidetopharmacology.org Ghrelin is a 28-amino acid peptide that requires acylation, primarily with an octanoic acid, at its serine 3 residue for binding and activation of GHS-R1a. researchgate.netbiorxiv.orgnih.govresearchgate.net While this compound is described as a GHS-R1a agonist invivochem.cn, its structure and interaction with the receptor would involve specific contacts between its amino acid residues and those lining the binding pocket of GHS-R1a.

Studies on ghrelin and other GHS-R1a ligands have identified key amino acid residues in the receptor that are critical for ligand binding and receptor activation. For instance, residues in transmembrane helix 6 (TM6) and extracellular loop 3 (ECL3) of GHS-R1a are essential for ghrelin-dependent activation. nih.gov Specific residues like F286 and F290 in the receptor have been shown to interact with ghrelin's leucine (B10760876) residue at position 5, and mutations at these positions can significantly diminish receptor activity. nih.gov A salt bridge formed by E124 and R283 in the receptor is also crucial for maintaining the integrity of the binding pockets and affecting ghrelin binding and receptor activation. biorxiv.org

For this compound (Cortistatin-8), which is a shorter peptide, its interaction profile with GHS-R1a would depend on which parts of the ghrelin binding site it occupies and the specific interactions formed by its amino acid residues (Pro-Cys-Phe-Trp-Lys-Thr-Cys-Lys). Given its antagonistic efficacy invivochem.cn, it would likely bind to the receptor in a way that prevents or modulates the conformational changes necessary for activation, potentially overlapping with or distinct from the binding site of agonists like ghrelin. The specific residues of this compound involved in GHS-R1a recognition and its antagonistic effect would be elucidated through techniques such as site-directed mutagenesis of the receptor and structural studies of the this compound-receptor complex.

Design and Evaluation of this compound Analogues and Derivative Compounds

The design and evaluation of peptide analogues and derivatives are crucial for understanding the SAR and developing compounds with improved properties, such as enhanced potency, selectivity, or stability. nih.gove3s-conferences.orgmdpi.com For this compound, this involves making modifications to its amino acid sequence or incorporating non-natural amino acids or chemical modifications to study their impact on GHS-R1a binding and antagonistic activity.

SAR studies typically involve synthesizing a series of related compounds with systematic structural variations and evaluating their biological activity. nih.gove3s-conferences.orgmdpi.commdpi.com By correlating the structural changes with the observed changes in activity, researchers can identify the key structural features responsible for the desired pharmacological effect. nih.gove3s-conferences.orgmdpi.commdpi.com

For peptide analogues, modifications can include amino acid substitutions, deletions, or additions, as well as modifications to the peptide backbone or side chains. The incorporation of D-amino acids or N-alkylated amino acids can influence peptide stability and receptor interaction. aurigeneservices.com Cyclization, either head-to-tail or side chain to side chain, can also be employed to constrain the peptide conformation and improve binding affinity or selectivity. wikipedia.orgaurigeneservices.com Conjugation with other molecules, such as lipids or fluorescent probes, can alter pharmacokinetic properties or facilitate detection. aurigeneservices.com

The evaluation of this compound analogues would involve in vitro assays to measure their binding affinity to GHS-R1a and their efficacy as antagonists. Comparing the activity of the analogues to that of the parent peptide this compound allows for the determination of the contribution of specific residues or structural features to the observed activity. For example, studies on ghrelin(1-8) analogues have shown that modifications at specific positions can lead to significantly improved binding affinity to GHS-R1a. nih.gov

Computational Modeling for Ligand-Receptor Interaction Prediction and Optimization

Computational modeling plays a significant role in modern drug discovery and the study of ligand-receptor interactions, including those involving peptides like this compound and receptors like GHS-R1a. numberanalytics.combiorxiv.orgbiotech-asia.orgchemrxiv.orgscielo.org.mxresearchgate.net Techniques such as molecular docking and molecular dynamics simulations are used to predict the binding mode and affinity of a ligand to a receptor and to study the dynamic behavior of the ligand-receptor complex. numberanalytics.combiorxiv.orgbiotech-asia.orgscielo.org.mx

Molecular docking involves computationally fitting the 3D structure of a ligand into the binding site of a receptor of known structure. numberanalytics.combiorxiv.orgscielo.org.mx Scoring functions are used to evaluate the interaction energy and predict the binding pose and affinity. numberanalytics.combiorxiv.org This can help in understanding how this compound might bind to GHS-R1a and identifying potential interaction points.

Molecular dynamics simulations provide insights into the dynamic aspects of ligand-receptor interactions over time, allowing researchers to study the stability of the complex and the conformational changes that occur upon binding. numberanalytics.combiotech-asia.org These simulations can complement experimental data from SAR studies and help refine the understanding of how specific amino acid residues contribute to binding and efficacy.

Computational modeling can also be used in the design of new analogues by predicting how structural modifications might affect binding affinity and selectivity before chemical synthesis is undertaken. numberanalytics.comchemrxiv.org Quantitative Structure-Activity Relationship (QSAR) models, which use computational descriptors to correlate chemical structure with biological activity, can also be employed to predict the activity of new compounds. chemrxiv.org

While the specific computational studies on this compound were not detailed in the search results, the general principles of computational modeling as applied to peptide-receptor interactions are well-established and would be applicable to understanding and optimizing the interaction of this compound with GHS-R1a. biotech-asia.orgchemrxiv.orgscielo.org.mx

Advanced Research Applications and Methodological Considerations

Utilization of Pcfwktck as a Pharmacological Tool for GHS-R1a Characterization

This compound serves as a critical pharmacological tool for dissecting the intricate properties of the GHS-R1a receptor. As a ligand targeting GHS-R1a, this compound allows researchers to probe receptor binding sites, evaluate receptor activation or inhibition, and understand the functional consequences of these interactions. Studies utilizing pharmacological tools like this compound are essential for understanding the molecular basis of GHS-R1a and ligand interactions, which is crucial for the design and development of new GHS-R mimetics. nih.gov

The characterization involves assessing the compound's affinity and efficacy at the receptor. This can include determining whether this compound acts as an agonist, antagonist, or inverse agonist. For instance, known pharmacological tools for GHS-R1a include agonists like ghrelin and MK-0677, and antagonists/inverse agonists like LEAP2 and [d-Lys3]-GHRP-6. nih.govjneurosci.orgacs.org By observing the cellular responses elicited by this compound in GHS-R1a expressing systems, its pharmacological profile can be established. This often involves the use of cell lines stably or transiently expressing GHS-R1a. nih.govnih.govbioscientifica.com The effects of this compound on GHS-R1a can be compared to those of known ligands to understand its mechanism of action.

Application in Radioligand Binding Assays for Receptor Affinity Determinations

Radioligand binding assays are a cornerstone technique for quantifying the affinity of a compound, such as this compound, for the GHS-R1a receptor. These assays typically involve the use of a radiolabeled ligand that competes with the test compound for binding sites on the receptor. acs.orgnih.govbiorxiv.org For GHS-R1a, common radioligands include [125I]-ghrelin(1-28) or other labeled ghrelin analogues. nih.govresearchgate.net

In a typical competitive binding assay, increasing concentrations of unlabeled this compound are incubated with membranes or cells expressing GHS-R1a and a fixed concentration of the radiolabeled ligand. The amount of bound radioligand is measured, and the displacement of the radioligand by this compound is used to determine its inhibition constant (Ki) or IC50 value. The IC50 represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. nih.gov The Ki value, which reflects the equilibrium dissociation constant, can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the radioligand.

Saturation binding experiments can also be performed using a radiolabeled version of this compound (if available) to determine the receptor density (Bmax) and the dissociation constant (Kd) of this compound for GHS-R1a. bioscientifica.comresearchgate.net These experiments involve incubating increasing concentrations of the radiolabeled this compound with the receptor preparation until binding saturation is reached.

Table 1: Representative GHS-R1a Binding Affinity Data for Hypothetical Compound this compound

CompoundAssay TypeReceptor SourceRadioligandIC50 (nM)Ki (nM)
This compoundCompetitive BindingHEK293-GHS-R1a Cells[125I]-ghrelin(1-28)XX.XYY.Y
GhrelinCompetitive BindingHEK293-GHS-R1a Cells[125I]-ghrelin(1-28)3.1 nih.gov-
MK-0677Competitive BindinghGHS-R1a (stably expr.)[35S]MK-06770.3 nih.gov-

Note: IC50 and Ki values for this compound are hypothetical and presented for illustrative purposes based on typical data obtained in such assays.

Approaches for Comprehensive Investigation of Downstream Signaling Pathways

GHS-R1a is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration ([Ca2+]i). mdpi.comfrontiersin.org Comprehensive investigation of the downstream signaling pathways activated or modulated by this compound is crucial for understanding its functional effects.

Methods employed to study GHS-R1a downstream signaling include:

Intracellular Calcium Mobilization Assays: Measuring changes in [Ca2+]i using fluorescent indicators is a common method to assess GHS-R1a activation. This compound's ability to induce calcium release from intracellular stores via the IP3 pathway can be quantified. nih.govacs.orgfrontiersin.org

Measurement of IP3 Accumulation: Assaying the production of IP3 provides direct evidence of PLC activation by this compound. nih.govresearchgate.net

ERK1/2 and Akt Phosphorylation Assays: GHS-R1a can also activate the ERK1/2 and Akt pathways, which are involved in various cellular processes like proliferation and survival. bioscientifica.com Western blotting or ELISA-based methods can be used to measure the phosphorylation levels of ERK1/2 and Akt in response to this compound treatment. bioscientifica.com

cAMP Measurement: While GHS-R1a primarily couples to Gαq, it can also influence cAMP levels, particularly through heterodimerization with other GPCRs. frontiersin.org Assays measuring intracellular cAMP concentration can reveal such effects of this compound. frontiersin.orgresearchgate.net

Reporter Gene Assays: Using reporter constructs linked to response elements (e.g., CRE for cAMP signaling, SRE for ERK signaling) can provide a functional readout of pathway activation by this compound. frontiersin.org

By applying these techniques, researchers can construct a detailed profile of the signaling pathways influenced by this compound, elucidating its mechanism of action at a molecular level. For example, studies have shown that ghrelin activates ERK1/2 and Akt in hippocampal neural stem cells, and these effects are blocked by a GHS-R1a antagonist. bioscientifica.com Similar experiments with this compound can determine if it elicits comparable or distinct signaling responses.

Integration with "-omics" Technologies for System-Level Biological Insights

Integrating the study of this compound's effects with "-omics" technologies, such as transcriptomics and proteomics, allows for a broader, system-level understanding of its biological impact. These technologies provide comprehensive data on gene and protein expression profiles in response to this compound treatment.

Transcriptomics: RNA sequencing or microarray analysis can be used to identify changes in mRNA expression levels in cells or tissues exposed to this compound. This can reveal the genes whose transcription is up- or down-regulated, providing insights into the cellular processes and pathways affected by this compound. For instance, transcriptomic profiling has been used to study the effects of ghrelin and LEAP2 on pancreatic islet cells. bioscientifica.com

Proteomics: Mass spectrometry-based proteomics allows for the identification and quantification of proteins in a sample. By comparing the proteome of cells or tissues treated with this compound to control samples, researchers can identify changes in protein abundance and post-translational modifications. This provides a direct view of the cellular machinery altered by this compound. Proteomics has been used in the context of studying GHS-R1a expression in various tissues and cell lines. researchgate.netgenecards.org

By combining the targeted pharmacological data obtained with this compound (binding affinity, signaling pathway activation) with the global molecular profiles from "-omics" studies, researchers can gain a more complete picture of how this compound influences cellular function and ultimately impacts physiological processes mediated by GHS-R1a. This integrated approach can help identify novel targets or pathways affected by this compound and provide a foundation for further investigation.

Table 2: Illustrative Transcriptomic Data: Fold Change in Gene Expression Following Hypothetical this compound Treatment

GeneDescriptionFold Change (Treated/Control)p-value
Gene AInvolved in Pathway X2.50.01
Gene BRelated to Cellular Process Y0.70.05
Gene CReceptor or Signaling Molecule1.80.03
Gene DMetabolic Enzyme0.50.001

Note: Data in this table are hypothetical and for illustrative purposes.

Table 3: Illustrative Proteomic Data: Fold Change in Protein Abundance Following Hypothetical this compound Treatment

ProteinDescriptionFold Change (Treated/Control)p-value
Protein PComponent of Complex Q3.10.005
Protein RSignaling Molecule in Pathway Z0.60.02
Protein SStructural Protein1.10.8
Protein TEnzyme in Process W1.90.04

Future Research Directions and Unexplored Potential of Pcfwktck

Investigation of Novel Physiological Roles Beyond Established Ghrelin Pathways

While Pcfwktck is primarily characterized by its antagonism of ghrelin's actions via GHS-R1a, the ghrelin system is known to influence a wide range of physiological processes beyond appetite and growth hormone release. These include areas such as sleep-wake cycles, mood, reward pathways, and addiction mdpi.com. Future research could focus on systematically investigating the effects of this compound in these less-explored domains. Given that GHS-R1a is expressed in various brain regions, studies could aim to uncover whether this compound exerts any modulatory effects on neuronal circuits involved in stress, anxiety, or reward processing, potentially independent of or in conjunction with its direct ghrelin antagonism. Furthermore, the interaction of GHS-R1a with other receptor systems, such as dopamine (B1211576) receptors, sigma-1 receptors, and cannabinoid receptors, suggests potential indirect influences of GHS-R1a ligands like this compound on these pathways mdpi.comfrontiersin.org. Investigating these complex interactions could reveal novel physiological roles for this compound.

Exploration of Potential Allosteric Modulation at the GHS-R1a

The concept of allosteric modulation at G protein-coupled receptors (GPCRs), including GHS-R1a, is gaining prominence in drug discovery. Allosteric modulators bind to a site distinct from the orthosteric binding site (where ghrelin binds) and can positively, negatively, or neutrally affect the receptor's response to its orthosteric ligand or its constitutive activity frontiersin.org. Although this compound is primarily described as a competitive antagonist, future studies could explore whether it possesses any allosteric properties at GHS-R1a. Techniques such as functional assays measuring downstream signaling pathways (e.g., calcium mobilization, ERK phosphorylation, beta-arrestin recruitment) in the presence and absence of ghrelin could help determine if this compound influences receptor activity through allosteric mechanisms frontiersin.orgmdpi.comnih.gov. Identifying allosteric modulation by this compound or derivatives could open new avenues for fine-tuning GHS-R1a activity with potentially greater specificity and fewer off-target effects.

Development of Advanced In Vivo Imaging Techniques for Receptor Occupancy Studies

Understanding the distribution and receptor occupancy of GHS-R1a ligands like this compound in vivo is crucial for elucidating their pharmacological profiles and potential therapeutic applications. Advanced in vivo imaging techniques, such as Positron Emission Tomography (PET), could be invaluable in this regard. Developing radiolabeled versions of this compound or related compounds would enable researchers to visualize and quantify their binding to GHS-R1a in living organisms medchemexpress.com. This would provide critical data on tissue distribution, brain penetration, and the duration of receptor occupancy, which are essential parameters for guiding further drug development and understanding the compound's pharmacokinetics and pharmacodynamics. While the search results mention PET probes targeting GHSR using different scaffolds medchemexpress.com, the development of a specific probe based on the this compound structure would be a significant step in understanding its in vivo behavior.

Rational Design of Next-Generation GHS-R1a Modulators Based on the this compound Scaffold

The peptide structure of this compound provides a scaffold that can be utilized for the rational design of novel GHS-R1a modulators. Future research could involve structure-activity relationship (SAR) studies to identify key amino acid residues or structural motifs within this compound that are critical for its binding affinity and antagonistic activity at GHS-R1a. By modifying the peptide sequence, incorporating non-natural amino acids, or cyclizing the peptide in different ways, researchers could aim to develop analogs with improved properties, such as enhanced potency, increased selectivity for GHS-R1a over other receptors (like somatostatin (B550006) receptors, to which native cortistatins can bind), improved metabolic stability, or altered biased signaling profiles nih.govacs.org. The goal would be to create next-generation ligands with tailored pharmacological profiles for specific research or potential therapeutic purposes.

Application of Computational and Bioinformatic Approaches for Predictive Modeling and Target Identification

Computational and bioinformatic approaches can play a significant role in accelerating the research and development of GHS-R1a ligands based on the this compound scaffold. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding modes of this compound and its analogs to the GHS-R1a receptor, estimate their binding affinities, and guide the design of novel compounds with desired properties acs.org. Furthermore, bioinformatic analysis of gene expression data and signaling pathways could help identify potential novel physiological targets or conditions where modulating GHS-R1a activity with compounds like this compound could be beneficial mdpi.commdpi.com. These in silico methods can help prioritize experimental studies and reduce the time and resources required for discovering and developing new GHS-R1a modulators.

Q & A

How to formulate a PICOT research question for studying Pcfwktck's biochemical interactions?

Methodological Answer:
The PICOT framework (Population, Intervention, Comparison, Outcome, Time) ensures precision in defining research objectives. For this compound:

  • Population: Specify the biological system or model organism (e.g., in vitro cell lines, murine models).
  • Intervention: Define this compound's administration (e.g., dosage, delivery method).
  • Comparison: Identify control groups (e.g., placebo, alternative compounds).
  • Outcome: Quantify measurable endpoints (e.g., enzyme inhibition, gene expression changes).
  • Time: Establish study duration (e.g., acute vs. chronic exposure).
    Example: "In human hepatocytes (P), how does 10µM this compound (I) compared to a known CYP3A4 inhibitor (C) affect metabolic clearance rates (O) over 72 hours (T)?" .

What methodologies are recommended for conducting a systematic literature review on this compound?

Methodological Answer:

Search Strategy: Use Boolean operators (e.g., "this compound AND pharmacokinetics") across databases (PubMed, Scopus) and Google Scholar’s "Cited by" feature to track citations.

Inclusion/Exclusion Criteria: Filter studies by relevance (e.g., peer-reviewed articles, in vivo data).

Quality Assessment: Apply tools like AMSTAR-2 for risk-of-bias evaluation.

Synthesis: Tabulate findings (e.g., Table 1: Dose-dependent effects of this compound across studies) to identify gaps or contradictions .

How to address contradictory findings in existing studies on this compound's mechanisms of action?

Methodological Answer:

Meta-Analysis: Pool data from heterogeneous studies using random-effects models to quantify variability.

Sensitivity Analysis: Test if contradictions stem from methodological differences (e.g., assay protocols).

In Silico Replication: Use molecular docking simulations to verify binding affinities reported in conflicting papers.

Expert Consultation: Engage domain specialists to contextualize discrepancies (e.g., species-specific responses) .

What experimental designs are optimal for isolating this compound's effects in complex biological systems?

Methodological Answer:

  • Factorial Design: Vary this compound dosage and co-administered compounds to test interactions.
  • Longitudinal Cohort Studies: Track temporal effects to distinguish acute vs. cumulative impacts.
  • Blinding: Implement double-blinding to reduce observer bias in outcome measurement.
  • Control Groups: Include positive/negative controls and vehicle-only cohorts. Validate results via orthogonal assays (e.g., Western blot + qPCR) .

What are the key considerations for defining population and intervention variables in this compound research?

Methodological Answer:

  • Population Heterogeneity: Account for genetic diversity (e.g., knockout models vs. wild-type).
  • Intervention Standardization: Use batch-tested this compound samples with purity certificates (≥95%).
  • Dose-Response Curves: Pre-test LD50/EC50 values to establish safe/effective ranges.
  • Ethical Compliance: For human-derived samples, obtain IRB approval and document informed consent .

How to design a replication study for this compound's previously reported pharmacological properties?

Methodological Answer:

Protocol Harmonization: Replicate original methods exactly (e.g., cell culture conditions, instrumentation).

Power Analysis: Ensure adequate sample size to detect effect sizes reported in prior work.

Open Science Practices: Pre-register the study on platforms like OSF and share raw data post-publication.

Cross-Lab Collaboration: Partner with the original authors to validate critical steps .

How to utilize Google's 'People Also Ask' data to identify understudied aspects of this compound research?

Methodological Answer:

Query Expansion: Extract semantically related terms (e.g., "this compound toxicity," "synergistic effects") from PAA suggestions.

Content Gap Analysis: Compare PAA questions against existing literature to flag underexplored areas (e.g., "Does this compound inhibit mitochondrial respiration?").

Trend Mapping: Use tools like Semrush to track query frequency and prioritize high-impact topics .

What statistical approaches are most robust for analyzing dose-response relationships in this compound studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to Hill or Log-Logistic models (e.g., using GraphPad Prism).
  • Bootstrapping: Estimate confidence intervals for EC50 values.
  • Bayesian Hierarchical Models: Account for multi-experiment variability.
  • Adjustments: Apply Benjamini-Hochberg correction for multiple comparisons .

What ethical guidelines govern data collection and sharing in this compound research involving human subjects?

Methodological Answer:

  • Informed Consent: Disclose potential risks (e.g., metabolite toxicity) and anonymize data.
  • Data Access: Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for repositories like Zenodo.
  • Compliance: Adhere to GDPR/HIPAA for sensitive data and submit protocols to ethics boards pre-study .

How to integrate multi-omics datasets to elucidate this compound's systemic impacts?

Methodological Answer:

Data Integration Platforms: Use tools like KNIME or Galaxy for transcriptomic, proteomic, and metabolomic alignment.

Pathway Enrichment: Apply Gene Ontology (GO) or KEGG analysis to identify perturbed biological processes.

Machine Learning: Train random forest models to predict this compound's off-target effects from omics signatures.

Validation: Confirm computational predictions with targeted assays (e.g., CRISPR-Cas9 knockouts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.